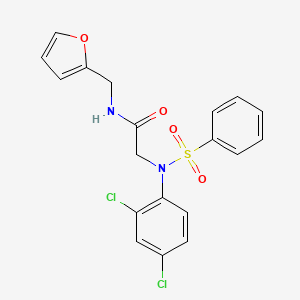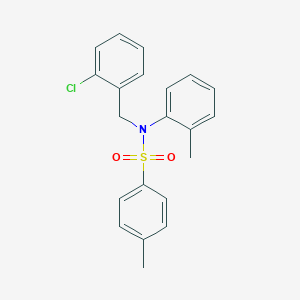![molecular formula C22H21BrN2O3S B3503263 N-(3-bromophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3503263.png)
N-(3-bromophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
Übersicht
Beschreibung
N-(3-bromophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been widely used in the field of cancer research. It was first synthesized by Bayer AG and Onyx Pharmaceuticals in the late 1990s and was approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Wirkmechanismus
N-(3-bromophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 acts as a multikinase inhibitor, targeting several signaling pathways involved in cancer progression. It inhibits the activity of RAF kinases, which are involved in the MAPK pathway, leading to the inhibition of cell growth and survival. N-(3-bromophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, leading to the inhibition of tumor blood vessel formation and tumor growth.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It inhibits cell growth and survival, induces apoptosis, and inhibits angiogenesis. It has also been found to modulate the expression of several genes involved in cancer progression and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical settings, making it a well-characterized compound. However, N-(3-bromophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 also has some limitations. It has been found to have off-target effects on other kinases, which may limit its specificity. It also has a short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the use of N-(3-bromophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 in cancer research. One potential direction is the development of combination therapies that target multiple signaling pathways involved in cancer progression. Another direction is the investigation of N-(3-bromophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 in other cancer types, such as pancreatic cancer and breast cancer. Additionally, the development of more potent and specific inhibitors of RAF and other kinases may improve the efficacy of N-(3-bromophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 and other multikinase inhibitors.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. It has been shown to inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR, which are involved in the regulation of cell growth, survival, and angiogenesis. As a result, N-(3-bromophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 has been found to have antitumor activity in a variety of cancer types, including melanoma, thyroid cancer, and non-small cell lung cancer.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-14-6-4-9-20(16(14)3)25-29(27,28)21-12-17(11-10-15(21)2)22(26)24-19-8-5-7-18(23)13-19/h4-13,25H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWMPSOMOBSBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Br)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-methyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3503187.png)
![4-(4-chlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B3503198.png)
![N-(4-acetylphenyl)-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3503202.png)
![ethyl 5,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B3503207.png)
![N-cyclopentyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3503216.png)

![ethyl 4-[({[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3503247.png)
![N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3503254.png)

![ethyl 4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzoate](/img/structure/B3503267.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B3503269.png)

![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3503274.png)
